Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the nicotinamido and methoxyphenyl groups through a series of substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or the methoxyphenyl group.
Reduction: Reduction reactions can target the nitro group in the nicotinamido moiety.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nicotinamido group may play a role in binding to specific sites, while the thiophene ring can influence the compound’s electronic properties. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate
- Ethyl 4-(4-methoxyphenyl)-2-(aminothiophene-3-carboxylate)
Uniqueness
Ethyl 4-(4-methoxyphenyl)-2-(nicotinamido)thiophene-3-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and solubility, while the nicotinamido moiety may enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-3-26-20(24)17-16(13-6-8-15(25-2)9-7-13)12-27-19(17)22-18(23)14-5-4-10-21-11-14/h4-12H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQXPAHHZVLBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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